Home > Products > Building Blocks P3219 > 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine - 118708-88-6

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine

Catalog Number: EVT-415395
CAS Number: 118708-88-6
Molecular Formula: C10H12F3N3
Molecular Weight: 231.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine is not discussed independently. Instead, the provided papers detail the mechanisms of action of its various derivatives, which act on different biological targets. The specific mechanisms are diverse and depend on the target protein and the introduced modifications. For instance, YM580 acts as a competitive antagonist of the androgen receptor [], while CORT125134 functions as a selective glucocorticoid receptor antagonist [].

1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP)

Compound Description: PAPP is a 5-HT1A agonist with high affinity for the serotonin (5-HT) receptor. It has been explored as a potential lead compound for the development of novel insecticides. []

1-(4-Nitro-2-trifluoromethyl-phenyl)-4-pyridin-2-yl-piperazine (Compound I)

Compound Description: This arylpiperazine-derived compound is a selective androgen receptor modulator (SARM) investigated for the management of benign prostatic hyperplasia (BPH). It shows a better activity profile than the standard drug flutamide, effectively reducing prostate weight in rats. Compound I also exhibits good absorption, negligible extrahepatic elimination, and natural targeting to the prostate. []

1-(4-Nitro-2-trifluoromethyl-phenyl)-4-(3-trifluoromethyl-phenyl)-piperazine (Compound II)

Compound Description: This arylpiperazine derivative is another SARM studied for BPH management. It demonstrates good absorption and distribution but exhibits less favorable activity compared to Compound I in terms of prostate weight reduction. []

Relevance: Compound II shares a similar piperazine scaffold with 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine. Unlike the target compound, Compound II has two trifluoromethyl-phenyl substituents on the piperazine nitrogen and additionally features a nitro group on one of the phenyl rings. []

1-(4-Fluorophenyl)-4-(4-nitro-2-trifluoromethyl-phenyl)-piperazine (Compound III)

Compound Description: This compound is an arylpiperazine-derived SARM evaluated for BPH treatment. It displays good absorption and distribution but shows less promising activity compared to Compound I in terms of prostate weight reduction. []

4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212)

Compound Description: JNJ17203212 acts as a transient receptor potential vanilloid 1 (TRPV1) antagonist. It demonstrates effectiveness in inhibiting cough reflexes in guinea pig models, showcasing its potential as an antitussive agent. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases), enzymes crucial for bacterial viability and virulence. It exhibits antibacterial activity against various bacteria, including methicillin-resistant Staphylococcus aureus, by disrupting PPTase function. []

Relevance: ML267 and 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine share a core structure consisting of a piperazine ring linked to a trifluoromethyl-pyridinyl group. ML267 further incorporates a chloro substituent on the pyridine ring and a N-(4-methoxypyridin-2-yl)carbothioamide group on the piperazine nitrogen. []

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

Compound Description: PQR309 is a potent pan-class I PI3K inhibitor that also targets mTOR kinase at higher concentrations. It displays antitumor activity and favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration. These characteristics make it a promising clinical candidate for various cancers, including brain tumors. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist being evaluated as a potential treatment for Cushing's syndrome. It exhibits a more favorable selectivity profile compared to the nonselective GR antagonist mifepristone, potentially leading to fewer side effects. []

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 functions as a negative allosteric modulator of the cannabinoid CB1 receptor. Unlike orthosteric antagonists, allosteric modulators offer an alternative approach to modulate CB1 receptor activity, potentially leading to fewer side effects. PSNCBAM-1 and its analogs demonstrate the importance of specific structural features for CB1 receptor activity. For instance, alkyl substitution at the 2-aminopyridine moiety and electron-deficient aromatic groups at the 4-chlorophenyl position are essential for potent activity. []

Relevance: This compound, while structurally distinct from 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine, highlights the relevance of exploring related arylpiperazine derivatives as potential CB1 receptor modulators. The SAR studies on PSNCBAM-1 offer valuable insights for designing and optimizing the activity of related compounds, including those with a trifluoromethyl-pyridinyl-piperazine core. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant)

Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist, exhibiting efficacy in reducing food intake and promoting weight loss in rodent models of obesity. Its mechanism of action involves the inhibition of CB1R activity, which plays a role in regulating energy balance. Importantly, MK-0364 displays oral activity and demonstrates a favorable safety profile in preclinical studies. [, ]

Relevance: MK-0364 features a [5-(trifluoromethyl)pyridin-2-yl]oxy moiety, which is structurally similar to the 1-[4-(trifluoromethyl)pyridin-2-yl] portion of the target compound. The key difference lies in the presence of an oxygen atom linking the trifluoromethyl-pyridinyl group to the rest of the molecule in MK-0364. Despite this difference, MK-0364 exemplifies the potential of compounds containing a trifluoromethyl-pyridinyl moiety as biologically active agents, particularly in areas like obesity and metabolic disorders. [, ]

1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine ([18F]10)

Compound Description: [18F]10 is a novel radioligand developed for imaging σ1 receptors in the brain using positron emission tomography (PET). It demonstrates high brain uptake, favorable kinetics, and high specific binding to σ1 receptors in preclinical studies. Its low lipophilicity contributes to its suitability for brain imaging, and the radiolabeled [18F] allows for in vivo tracking and quantification of σ1 receptor binding. []

Relevance: [18F]10 and 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine both contain a piperazine ring as a central structural element. While [18F]10 lacks the trifluoromethyl-pyridinyl moiety, its development as a radioligand for CNS targets highlights the versatility of piperazine derivatives in medicinal chemistry. The successful application of [18F]10 encourages further exploration of 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine and its analogs for potential applications in neuroimaging or targeting CNS disorders. []

Relevance: While this compound doesn't directly contain the 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine structure, its development as a CB2 agonist highlights the potential of exploring structurally similar compounds with variations in the aromatic ring system and substituents to target the cannabinoid system. This could provide valuable insights for optimizing the activity and selectivity of related compounds. []

1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

Compound Description: AMG 579 is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 10A (PDE10A) with promising characteristics as a clinical candidate. It exhibits high target occupancy in the brain and demonstrates efficacy in preclinical models relevant to CNS disorders. []

Relevance: Although AMG 579 does not share a direct structural resemblance to 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine, its development as a CNS-penetrant PDE10A inhibitor provides valuable insights for optimizing the pharmacokinetic and pharmacodynamic properties of related compounds. The success of AMG 579 suggests that exploration of structural modifications and optimization strategies employed during its development could be beneficial for enhancing the drug-like properties of compounds containing the 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine core. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 acts as an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). It shows promise in preclinical studies for the treatment of cancer due to its ability to block the ERK signaling pathway, which is frequently activated in various cancers. []

Relevance: While GDC-0994 lacks the piperazine ring present in 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine, it features a pyridin-2(1H)-one moiety that is structurally related to the pyridinyl component of the target compound. Although the substitution patterns and overall structures differ, GDC-0994's activity highlights the potential of targeting similar signaling pathways, such as those involving kinases, with modifications of the 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine scaffold. []

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, showing promise in treating inflammatory diseases like asthma. Its development involved optimizing in vitro and in vivo activity, pharmacokinetic properties, and safety profiles. [, ]

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

Compound Description: T2384 is a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), exhibiting complex binding modes to both orthosteric and allosteric sites. []

Relevance: Although T2384 lacks the piperazine ring of 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine, it emphasizes the importance of exploring different binding modes and allosteric interactions when studying related compounds. Understanding how structural modifications influence binding behavior can guide the design of more selective and efficacious drugs targeting similar receptor families. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Compound 48)

Compound Description: Compound 48 represents a novel acyclic amide cannabinoid-1 receptor inverse agonist with potent and selective activity. It exhibits good oral bioavailability and shows efficacy in reducing food intake and body weight in preclinical models. The optimization process focused on enhancing in vivo efficacy and mitigating the risk of reactive metabolite formation. []

Relevance: Compound 48 shares structural similarities with MK-0364 (Taranabant), another CB1 receptor inverse agonist. It also contains a [5-(trifluoromethyl)pyridin-2-yl]oxy moiety, similar to MK-0364, highlighting the relevance of this structural feature for CB1R activity. This suggests that the presence of the trifluoromethyl-pyridinyl group, even when linked through an oxygen atom, is crucial for the observed pharmacological effects. []

Source and Classification

The compound has the following identifiers:

  • IUPAC Name: 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
  • CAS Number: 118708-88-6
  • Molecular Formula: C10H12F3N3
  • Molecular Weight: 231.22 g/mol

This compound is primarily sourced from chemical databases such as PubChem and ChemicalBook, where detailed physical and chemical properties are documented .

Synthesis Analysis

The synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine typically involves several steps, which may include:

  1. Formation of the Trifluoromethyl Pyridine: The initial step may involve the introduction of a trifluoromethyl group to a pyridine ring, often using reagents like trifluoroacetic acid or other fluorinating agents.
  2. Piperazine Ring Formation: The piperazine moiety can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  3. Coupling Reaction: The final step usually involves coupling the trifluoromethyl-pyridine with the piperazine, often facilitated by coupling agents or under conditions that promote nucleophilic substitution.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine features:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions.
  • Pyridine Ring: A five-membered aromatic ring with one nitrogen atom, substituted with a trifluoromethyl group at the para position.

Structural Data

  • Canonical SMILES: CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC5=CN=CC=C5
  • InChI Key: RGZGHJLHOCJRGJ-UHFFFAOYSA-N

The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its lipophilicity and potentially affecting its biological activity .

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine can participate in various chemical reactions:

  • Nucleophilic Substitution Reactions: Due to the presence of the piperazine nitrogen atoms, this compound can act as a nucleophile in reactions with electrophiles.
  • Rearrangement Reactions: Under certain conditions, it may undergo rearrangements that alter its structure while retaining core functionalities.

These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine include:

PropertyValue
Density1.253 g/cm³
Boiling Point341.1 °C at 760 mmHg
Melting PointNot available
Flash Point160.1 °C
LogP1.9038
Vapor Pressure8.21×1058.21\times 10^{-5} mmHg at 25°C

These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its classification as a dangerous good for transport .

Applications

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine has potential applications in various fields:

  • Medicinal Chemistry: Its structure suggests potential use as a pharmaceutical agent targeting specific receptors or enzymes.
  • Material Science: The unique properties imparted by the trifluoromethyl group may make this compound useful in developing new materials with specific characteristics.

Research continues to explore the full range of applications for this compound, particularly in drug development and synthetic chemistry .

Properties

CAS Number

118708-88-6

Product Name

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-15-9(7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2

InChI Key

GRKRSFCFKGOSNB-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.